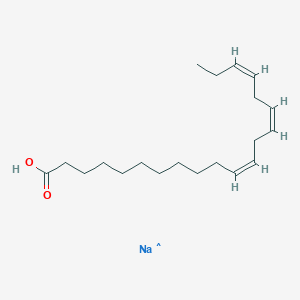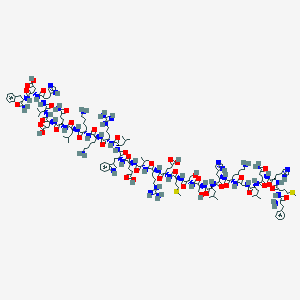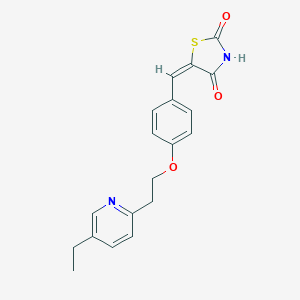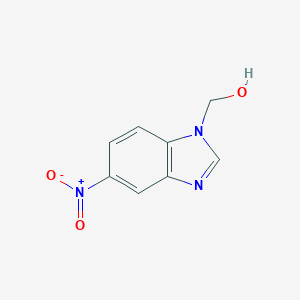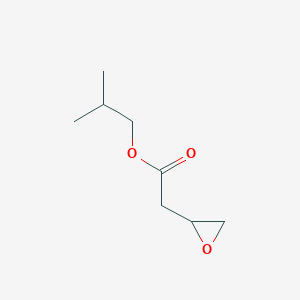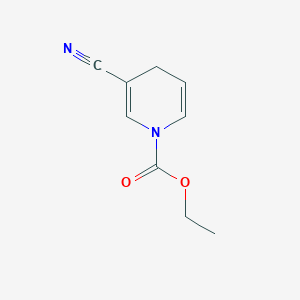
Ethyl 3-cyano-4H-pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-cyano-4H-pyridine-1-carboxylate is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains a pyridine ring and a cyano group. This compound has various applications in the field of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of Ethyl 3-cyano-4H-pyridine-1-carboxylate is not well understood. However, it is believed that it acts by inhibiting the activity of certain enzymes that are involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation.
Biochemische Und Physiologische Effekte
Ethyl 3-cyano-4H-pyridine-1-carboxylate has various biochemical and physiological effects. It has been shown to have anti-tumor activity in vitro and in vivo. It also has anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been shown to have anti-viral activity against the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ethyl 3-cyano-4H-pyridine-1-carboxylate is its versatility. It can be used as a starting material for the synthesis of various heterocyclic compounds and biologically active compounds. Moreover, it can be used as a ligand for the preparation of metal complexes that have potential applications in catalysis and material science. However, one of the limitations of Ethyl 3-cyano-4H-pyridine-1-carboxylate is its toxicity. It is a hazardous chemical and should be handled with care.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 3-cyano-4H-pyridine-1-carboxylate. One of the directions is the synthesis of new heterocyclic compounds and biologically active compounds using Ethyl 3-cyano-4H-pyridine-1-carboxylate as a starting material. Another direction is the preparation of new metal complexes using Ethyl 3-cyano-4H-pyridine-1-carboxylate as a ligand. Moreover, the mechanism of action of Ethyl 3-cyano-4H-pyridine-1-carboxylate should be further investigated to understand its biological activity better.
Synthesemethoden
Ethyl 3-cyano-4H-pyridine-1-carboxylate can be synthesized through several methods. One of the most common methods is the reaction of ethyl nicotinate with malononitrile in the presence of a base. The reaction produces Ethyl 3-cyano-4H-pyridine-1-carboxylate as the main product. Other methods include the reaction of 3-chloro-4-pyridinecarboxylic acid with ethyl cyanoacetate and the reaction of 3-cyano-4-pyridone with ethyl chloroformate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-cyano-4H-pyridine-1-carboxylate has various applications in scientific research. It is used as a starting material for the synthesis of various heterocyclic compounds. It is also used as a building block for the synthesis of various biologically active compounds such as anti-tumor agents, anti-inflammatory agents, and anti-viral agents. Moreover, it is used as a ligand for the preparation of metal complexes that have potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
103935-35-9 |
|---|---|
Produktname |
Ethyl 3-cyano-4H-pyridine-1-carboxylate |
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
ethyl 3-cyano-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-4-8(6-10)7-11/h3,5,7H,2,4H2,1H3 |
InChI-Schlüssel |
BEFXESTWRIRVQW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CCC(=C1)C#N |
Kanonische SMILES |
CCOC(=O)N1C=CCC(=C1)C#N |
Synonyme |
1(4H)-Pyridinecarboxylic acid, 3-cyano-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





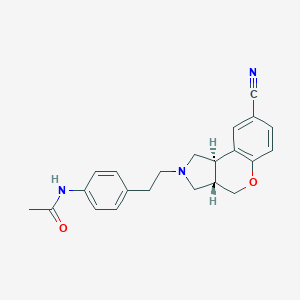

![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)

